6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride
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Overview
Description
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to summarize the biochemical pathways affected by 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often require the presence of a base like triethylamine and are carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in the pharmaceutical industry.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thieno[3,2-c]pyridine derivatives .
Scientific Research Applications
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is an intermediate in the synthesis of drugs, particularly those targeting cardiovascular diseases.
Industry: It is used in the development of materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Thieno[3,4-b]pyridine: Shares the thieno core but differs in the position of the nitrogen atom, leading to distinct chemical properties and applications.
Uniqueness
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c9-8(11)10-3-1-7-6(5-10)2-4-12-7/h2,4H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDHMKWKFDMNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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